molecular formula C12H13NO2 B13075954 4-((2-Methylbut-3-yn-2-yl)amino)benzoic acid

4-((2-Methylbut-3-yn-2-yl)amino)benzoic acid

Cat. No.: B13075954
M. Wt: 203.24 g/mol
InChI Key: WMJUUEHLXZTZHG-UHFFFAOYSA-N
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Description

4-((2-Methylbut-3-yn-2-yl)amino)benzoic acid is an organic compound with the molecular formula C12H13NO2. It is a derivative of benzoic acid, where the amino group is substituted with a 2-methylbut-3-yn-2-yl group. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-Methylbut-3-yn-2-yl)amino)benzoic acid typically involves the reaction of 4-aminobenzoic acid with 2-methylbut-3-yn-2-ylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon (Pd/C). The reaction mixture is heated to a specific temperature, often around 60-80°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-((2-Methylbut-3-yn-2-yl)amino)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

4-((2-Methylbut-3-yn-2-yl)amino)benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-((2-Methylbut-3-yn-2-yl)amino)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-4-((2-methylbut-3-yn-2-yl)amino)benzoic acid
  • 4-Hydroxy-3-(3-methylbut-2-en-1-yl)benzoic acid
  • Benzoic acid, 3-methylbut-2-yl ester

Uniqueness

4-((2-Methylbut-3-yn-2-yl)amino)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

4-(2-methylbut-3-yn-2-ylamino)benzoic acid

InChI

InChI=1S/C12H13NO2/c1-4-12(2,3)13-10-7-5-9(6-8-10)11(14)15/h1,5-8,13H,2-3H3,(H,14,15)

InChI Key

WMJUUEHLXZTZHG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#C)NC1=CC=C(C=C1)C(=O)O

Origin of Product

United States

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